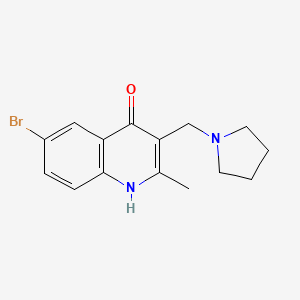

![molecular formula C14H10N4 B5100890 2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5100890.png)

2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring due to the structural similarities . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been extensively studied . A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently . The mechanism of the key oxidative N–N bond formation was investigated using an intramolecular competition reaction .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . This means that they have the same number of valence electrons and hence similar chemical properties. The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold was first reported in 1909 .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . It has been used as a possible surrogate of the purine ring . In addition, the metal-chelating properties of the triazolo[1,5-a]pyrimidine ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .特性

IUPAC Name |

2-phenyl-1H-[1,2,4]triazolo[1,5-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10(7-3-1)13-16-14-15-11-8-4-5-9-12(11)18(14)17-13/h1-9H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEUZZQSNIHVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100820.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5100831.png)

![methyl (2S)-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B5100838.png)

![N-{2-[4-(aminosulfonyl)-2,6-dimethylphenoxy]ethyl}acetamide](/img/structure/B5100840.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5100857.png)

![3-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5100872.png)

![3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5100883.png)

![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(2-fluorophenyl)acetamide]](/img/structure/B5100884.png)

![3-(4-bromophenyl)-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5100898.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B5100906.png)